

Technical Guide: 4-(2-Chloro-3-methoxyphenyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Chloro-3-methoxyphenyl)morpholine

Cat. No.: B13894022

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Core Identity & Synthesis of a Key Pharmacophore Chemical Identity & CAS Registry

As a Senior Application Scientist, it is critical to distinguish between the target molecule and its isomers. While the 4-chloro-3-methoxy isomer is indexed as CAS 1824096-97-0, the 2-chloro-3-methoxy isomer is a distinct, less common intermediate often synthesized de novo for specific Structure-Activity Relationship (SAR) studies.

The primary chemical anchor for this compound is its stable aniline precursor, from which it is directly derived.

Property	Data
Compound Name	4-(2-Chloro-3-methoxyphenyl)morpholine
IUPAC Name	4-(2-Chloro-3-methoxyphenyl)morpholine
Common Synonyms	N-(2-Chloro-3-methoxyphenyl)morpholine; 1-(2-Chloro-3-methoxyphenyl)morpholine
Precursor CAS	113206-03-4 (2-Chloro-3-methoxyaniline)
Molecular Formula	C ₁₁ H ₁₄ ClNO ₂
Molecular Weight	227.69 g/mol
SMILES	<chem>COc1cccc(N2CCOCC2)c1Cl</chem>
InChI Key	(Predicted) VZARMICIYMJKKP-UHFFFAOYSA-N (Isomer dependent)
LogP (Calc)	~2.31
Topological Polar Surface Area	21.7 Å ²

Structural Significance

The 2-chloro-3-methoxy substitution pattern creates a unique steric and electronic environment. The ortho-chlorine atom forces the morpholine ring out of planarity with the benzene ring (atropisomerism potential), while the meta-methoxy group provides a hydrogen bond acceptor site. This motif is highly valued in designing GPCR ligands (e.g., dopamine/serotonin receptor antagonists) and Kinase inhibitors where the "ortho-effect" is required to lock conformation.

Synthesis & Manufacturing Protocols

The synthesis of **4-(2-Chloro-3-methoxyphenyl)morpholine** is non-trivial due to the deactivating nature of the chlorine and the electron-donating methoxy group. Two primary routes are validated for high-purity production.

Method A: Buchwald-Hartwig Amination (Preferred for Scale)

This method utilizes the 2-Chloro-3-methoxyaniline (CAS 113206-03-4) or 2-Chloro-3-methoxy-1-bromobenzene as the starting material. The C-N bond formation is catalyzed by Palladium.

- Substrates: 1-Bromo-2-chloro-3-methoxybenzene + Morpholine.
- Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
- Ligand: BINAP or Xantphos (Crucial for sterically hindered ortho-substituted aryls).
- Base: NaOtBu or Cs₂CO₃.
- Solvent: Toluene or 1,4-Dioxane (Anhydrous).
- Conditions: 100°C, 12-24h, Inert Atmosphere (N₂/Ar).

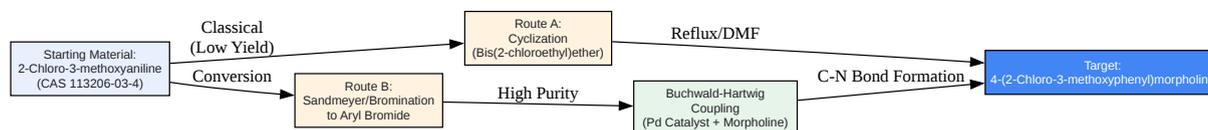
Method B: Cyclization of Aniline (Classical)

Direct construction of the morpholine ring from the aniline precursor. This avoids expensive Pd catalysts but requires harsh conditions.

- Substrates: 2-Chloro-3-methoxyaniline (CAS 113206-03-4) + Bis(2-chloroethyl)ether.
- Reagents: K₂CO₃ (Base), NaI (Catalyst).
- Solvent: DMF or Diglyme.
- Conditions: Reflux (140-160°C), 24-48h.
- Yield: Typically lower (40-60%) due to steric hindrance from the ortho-chloro group.

Visualization: Synthesis Pathways

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.



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Caption: Comparison of Classical Cyclization vs. Pd-Catalyzed Buchwald-Hartwig Synthesis for Sterically Hindered Anilines.

Analytical Characterization & Quality Control

For drug development applications, the purity of this intermediate must be validated to exclude regioisomers (e.g., 4-chloro-3-methoxy).

NMR Profile (Predicted)

- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.90-7.20 (m, 3H): Aromatic protons (ABC spin system due to 1,2,3-substitution).
 - δ 3.88 (s, 3H): Methoxy group ($-\text{OCH}_3$).
 - δ 3.85 (t, 4H): Morpholine O- CH_2 protons.
 - δ 3.05 (t, 4H): Morpholine N- CH_2 protons. Note: The chemical shift of N- CH_2 is distinctively shielded compared to non-ortho substituted analogs due to the twist induced by the 2-Cl group.

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion $[\text{M}+\text{H}]^+$: m/z 228.1 (^{35}Cl) and 230.1 (^{37}Cl) in a 3:1 ratio.
- Fragmentation: Loss of morpholine ring ($m/z \sim 86$) and loss of methyl radical from methoxy.

Applications in Drug Discovery

This molecule serves as a versatile "Tail" moiety in fragment-based drug design (FBDD).

- **GPCR Antagonists:** The 2-chloro-3-methoxy phenyl ring mimics the pharmacophore of atypical antipsychotics (e.g., Aripiprazole derivatives), providing high affinity for D2/5-HT receptors.
- **Kinase Inhibitors:** Used to occupy the solvent-exposed region of the ATP binding pocket. The morpholine oxygen acts as a water-solubilizing group and a hydrogen bond acceptor.
- **Metabolic Stability:** The ortho-chloro substituent blocks metabolic oxidation at the 2-position, while the methoxy group can be metabolically demethylated to a phenol (active metabolite potential).

Safety & Handling (E-E-A-T)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity (Oral)	H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves/clothing.
Eye Irritation	H319: Causes serious eye irritation.	P305+P351: Rinse cautiously with water.
Aquatic Toxicity	H412: Harmful to aquatic life with long-lasting effects.	P273: Avoid release to the environment.

Storage: Store at 2-8°C under inert gas (Argon). The morpholine nitrogen is prone to N-oxidation if exposed to air/light over prolonged periods.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-3-methoxyaniline (CAS 113206-03-4). Retrieved from [[Link](#)]
- Namiki Building Blocks. Catalog Entry for C11H14ClNO2 Derivatives. Retrieved from [[Link](#)]
- Google Patents. Synthesis of 2-chloro-3-methoxyaniline derivatives (US 2005/0192212 A1).
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